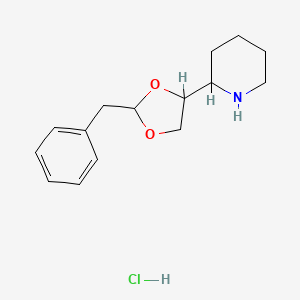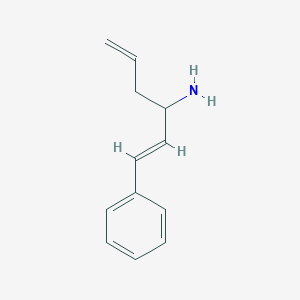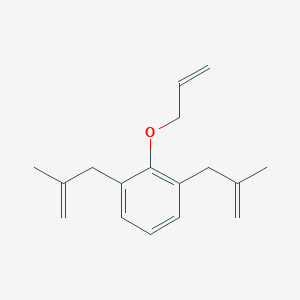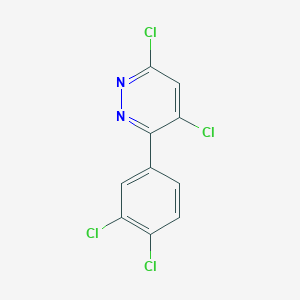
4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyridazine ring and two additional chlorine atoms on the phenyl ring attached at position 3. The molecular formula of this compound is C10H4Cl4N2, and it has a molecular weight of 293.96 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine typically involves the reaction of 3,4-dichlorophenylhydrazine with 1,2-dichloroethane under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazine ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridazine derivatives, while reactions with thiols can produce thio-substituted derivatives .
Aplicaciones Científicas De Investigación
4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound may also interact with DNA or other cellular components, leading to the disruption of essential biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-methylthiopyrimidine: Another chlorinated heterocyclic compound with similar structural features.
3,6-Dichloro-4-methylpyridazine: A related pyridazine derivative with different substituents.
3,4-Dichlorobenzyl chloride: A chlorinated benzyl compound used in various chemical syntheses.
Uniqueness
4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine is unique due to its specific arrangement of chlorine atoms and the presence of both pyridazine and phenyl rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
80591-56-6 |
|---|---|
Fórmula molecular |
C10H4Cl4N2 |
Peso molecular |
294.0 g/mol |
Nombre IUPAC |
4,6-dichloro-3-(3,4-dichlorophenyl)pyridazine |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-8(13)4-9(14)15-16-10/h1-4H |
Clave InChI |
OBOZCKSZHJWXFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NN=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
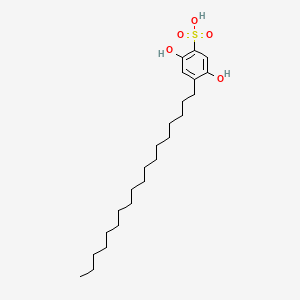

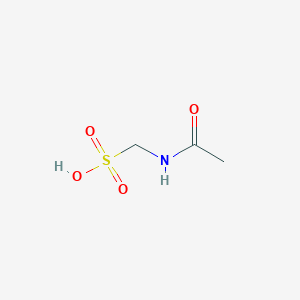

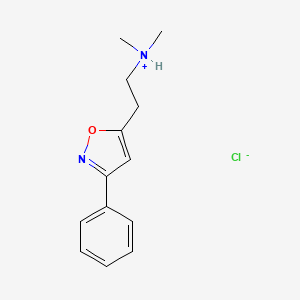
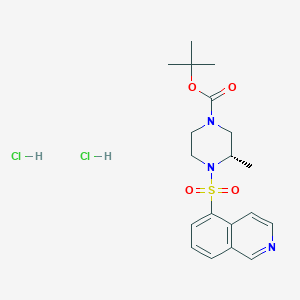
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
